5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol typically involves the introduction of fluorine atoms into an organic framework. One common method is the fluorination of a precursor compound using reagents like elemental fluorine (F2) or fluorinating agents such as sulfur tetrafluoride (SF4). The reaction conditions often require controlled temperatures and pressures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like hydroxide (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its use in developing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 5,5,6,6,7,7,8,8-Octafluoro-2-methyloct-3-yn-2-ol
- 5,5,6,6,7,7,8,8,8-Nonafluoro-2-methylhex-3-yn-2-ol
Uniqueness
5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol stands out due to its higher degree of fluorination, which imparts greater stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring robust chemical properties.
Properties
CAS No. |
82721-68-4 |
---|---|
Molecular Formula |
C9H7F9O |
Molecular Weight |
302.14 g/mol |
IUPAC Name |
5,5,6,6,7,7,8,8,8-nonafluoro-2-methyloct-3-yn-2-ol |
InChI |
InChI=1S/C9H7F9O/c1-5(2,19)3-4-6(10,11)7(12,13)8(14,15)9(16,17)18/h19H,1-2H3 |
InChI Key |
WITWPGGAZCIZSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.